molecular formula C16H15NO4S B2976445 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile CAS No. 478079-74-2

2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile

Cat. No.: B2976445
CAS No.: 478079-74-2
M. Wt: 317.36
InChI Key: GBEJSYUFDQLUED-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile (CAS 478079-74-2) is a high-purity chemical compound supplied for use in research and development, particularly as a key synthetic intermediate in organic and medicinal chemistry . The molecular structure integrates a benzonitrile core with a 2-hydroxypropoxy linker and a benzenesulfonyl functional group, making it a valuable scaffold for constructing more complex molecules. This compound is offered in >99% purity, with analysis confirmed by techniques including HPLC, GC-MS, and NMR spectroscopy to ensure batch-to-batch consistency and reliability for sensitive research applications .Research-grade compounds with structural similarities, such as substituted benzonitriles, are frequently employed in the development of active pharmaceutical ingredients (APIs) and in the exploration of new therapeutic agents . For instance, certain benzonitrile derivatives are investigated for their potential biological activities, highlighting the value of this chemical class in drug discovery . As a fine chemical, this compound is intended for use by qualified researchers in laboratory settings for purposes such as method development, chemical synthesis, and as a building block for novel compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling and storage information .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-2-hydroxypropoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4S/c17-10-13-6-4-5-9-16(13)21-11-14(18)12-22(19,20)15-7-2-1-3-8-15/h1-9,14,18H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEJSYUFDQLUED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile typically involves the reaction of benzenesulfonyl chloride with 2-hydroxypropyl benzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 2-[3-(Benzenesulfonyl)-2-oxopropoxy]benzonitrile.

    Reduction: Formation of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving sulfonyl-containing drugs.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects. The hydroxypropoxy group and benzonitrile group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Properties

Compound Name Substituent on Propoxy Chain Molecular Weight (g/mol) Key Functional Groups
2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile Benzenesulfonyl Not provided Sulfonyl, hydroxyl, benzonitrile
Bunitrolol (2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile) tert-Butylamino 248.32 Amino, hydroxyl, benzonitrile
NPS 2143 (2-Chloro-6-[(2R)-3-[[1,1-dimethyl-2-(2-naphthalenyl)ethyl]amino]-2-hydroxypropoxy]benzonitrile) Naphthalene-containing alkylamino 463.39 (hydrochloride) Chloro, naphthalene, hydroxyl
Bucindolol (2-[(2S)-3-[[1-(1H-indol-3-yl)-2-methyl-propan-2-yl]amino]-2-hydroxypropoxy]benzonitrile) Indole-containing alkylamino 363.45 Indole, hydroxyl, benzonitrile

Key Observations :

  • Steric Hindrance : NPS 2143’s naphthalene group introduces significant steric bulk, which may limit membrane permeability compared to the planar benzenesulfonyl group .

Table 2: Pharmacological Profiles of Analogues

Compound Therapeutic Class Mechanism of Action Key Findings
Bunitrolol β-Adrenergic blocker Competitive inhibition of β1/β2 receptors Used for angina; reduces cardiac output .
NPS 2143 Ca²⁺-sensing receptor antagonist Blocks extracellular Ca²⁺ signaling Stimulates parathyroid hormone secretion (EC₅₀ = 41 nM); antihypertensive in vivo .
Bucindolol β-Blocker/Vasodilator Partial β1 agonism + α1 blockade Investigated for heart failure; unique indole-mediated vasodilation .

Implications for Target Compound :
The benzenesulfonyl group’s sulfonamide-like structure may confer anti-inflammatory or enzyme-inhibitory properties, as seen in sulfonylurea drugs. However, direct evidence for this compound’s activity remains speculative .

Key Differences :

  • The benzenesulfonyl group may require sulfonic acid derivatives or thiol-ene reactions for introduction, contrasting with amine-based routes for Bunitrolol and NPS 2143 .

Biological Activity

2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17NO4S
  • Molecular Weight : 319.38 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes involved in various metabolic pathways. It has been observed to act as an inhibitor of certain kinases, which play a crucial role in cell signaling and proliferation. The inhibition of these kinases can lead to significant therapeutic effects, particularly in cancer treatment.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells, with an IC50 value indicating potent activity.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibition capabilities. It has been reported to inhibit steroid sulfatase, an enzyme involved in the local production of estrogenic steroids. This inhibition is particularly relevant in the context of estrogen-dependent cancers, making it a candidate for further development as a therapeutic agent.

Table 1: Biological Activity Summary

Activity TypeCell Line/TargetObserved EffectReference
Anticancer ActivityMCF-7 (Breast Cancer)Reduced cell viability (IC50)
Enzyme InhibitionSteroid SulfataseInhibition of enzyme activity
Cardiovascular EffectsExperimental ModelsReduced heart rate increase

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers assessed the cytotoxic effects of this compound on MCF-7 cells. The study utilized various concentrations of the compound and measured cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition Analysis

A kinetic study was conducted to evaluate the inhibitory effects of the compound on steroid sulfatase. The study revealed that the compound exhibited competitive inhibition with a Ki value demonstrating high potency. This finding underscores its potential use in treating hormone-dependent cancers by blocking estrogen production.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2-[3-(Benzenesulfonyl)-2-hydroxypropoxy]benzonitrile, and how is its purity validated?

  • Methodology : The compound can be synthesized via regioselective sulfonylation of a hydroxypropoxybenzonitrile intermediate using benzenesulfonyl chloride under basic conditions. Purification is typically achieved via column chromatography. Structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS). Purity is confirmed using HPLC with UV detection (≥95% purity threshold) .
  • Key Data : Melting point (163–165°C) and logP (2.88) are critical physicochemical markers for identity confirmation .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodology : Use enzyme inhibition assays (e.g., SARS-CoV-2 Mpro^\text{pro} inhibition, IC50_{50} determination) and receptor binding studies (e.g., 5-HT6_6 receptor affinity). LCMS monitors compound stability during assays .
  • Advanced Note : For receptor studies, radioligand displacement assays (e.g., 3H^3 \text{H}-labeled ligands) provide quantitative binding affinity data .

Advanced Research Questions

Q. How can computational modeling elucidate its interaction with biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with enzymes like Mpro^\text{pro}. Charge density analysis via X-ray crystallography (e.g., multipole refinement) identifies key electrostatic interactions .
  • Case Study : Similar benzonitrile derivatives showed improved IC50_{50} values (4.0–10.0 μM) when substituents enhanced hydrophobic interactions with Mpro^\text{pro}'s active site .

Q. What strategies resolve racemic mixtures to study stereochemical effects on activity?

  • Methodology : Chiral HPLC (e.g., Chiralpak® columns) separates enantiomers. Comparative bioassays (e.g., β-blocker activity for tert-butyl analogs) reveal stereospecific effects. Circular dichroism (CD) spectroscopy confirms enantiomeric purity .
  • Data Contradiction : Racemic Bunitrolol HCl showed higher β-blocking efficacy than isolated enantiomers, suggesting synergistic effects .

Q. How does the compound degrade under physiological conditions, and what are the major metabolites?

  • Methodology : Simulated gastric fluid (SGF, pH 1.2) and hepatic microsomal assays identify degradation pathways. LC-MS/MS profiles metabolites, focusing on benzenesulfonyl cleavage and hydroxylation products. Stability in plasma is assessed via half-life (t1/2t_{1/2}) measurements .

Methodological Considerations

  • Contradictions : While highlights benzonitrile derivatives as promising Mpro^\text{pro} inhibitors, cautions against extrapolating in vitro results to in vivo models without rigorous pharmacokinetic studies.

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